2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid 2-[[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid is an amidobenzoic acid, a member of cinnamamides and a secondary carboxamide. It derives from an anthranilic acid.
Brand Name: Vulcanchem
CAS No.: 22780-32-1
VCID: VC1730096
InChI: InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+
SMILES: COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

CAS No.: 22780-32-1

Cat. No.: VC1730096

Molecular Formula: C17H15NO4

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid - 22780-32-1

Specification

CAS No. 22780-32-1
Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
IUPAC Name 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Standard InChI InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+
Standard InChI Key CKQMTXLABQTGQB-DHZHZOJOSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O
SMILES COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid, identified by CAS number 22780-32-1, is a member of amidobenzoic acids and cinnamamides . It is functionally related to anthranilic acid and acts as a secondary carboxamide . The compound's structural complexity arises from its multiple functional groups and stereochemistry.

This compound is known by several synonyms:

  • 2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid

  • 2-[[3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid

  • Benzoic acid, 2-[[3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]-

Physical and Chemical Properties

The compound exhibits a range of physical and chemical properties that are summarized in Table 1:

Table 1. Physical and Chemical Properties of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

PropertyValue
CAS Number22780-32-1
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
InChIInChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+
InChIKeyCKQMTXLABQTGQB-DHZHZOJOSA-N
SMILESCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O

Sources:

Structural Features

The compound contains a benzoate moiety derived from benzoic acid and an enoyl group that is conjugated with an amino group . Its structure includes several key components:

  • An anthranilic acid core (2-aminobenzoic acid)

  • A cinnamoyl derivative with a 4-methoxyphenyl substituent

  • An (E) configuration of the double bond (trans geometry)

  • An amide linkage connecting the two major structural components

The presence of a methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological activity . The conjugated double bond system provides potential for various chemical interactions, including π-π stacking and nucleophilic attacks.

Synthesis and Preparation

Industrial Production

The compound appears to be primarily produced for research purposes rather than large-scale industrial applications. Multiple chemical suppliers offer this compound at research-grade purity, suggesting established small-scale synthetic routes exist for its production .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Expected significant IR bands would include:

  • O-H stretching (carboxylic acid): ~3600 cm⁻¹

  • N-H stretching (amide): ~3200-3400 cm⁻¹

  • C=O stretching (carboxylic acid): ~1680-1700 cm⁻¹

  • C=O stretching (amide): ~1630-1650 cm⁻¹

  • C=C stretching (alkene): ~1600-1650 cm⁻¹

  • C-O-C stretching (methoxy): ~1240-1260 cm⁻¹

Nuclear Magnetic Resonance (NMR)

NMR spectra for this compound would likely show characteristic signals for the aromatic protons, the trans-alkene protons (with coupling constants of approximately 15-16 Hz typical for trans configuration), the methoxy group, and the carboxylic acid and amide protons .

Supplier/BrandProduct ReferencePurityPackage SizePriceEstimated Delivery
Supplier 1IN-DA00BGHCNot specifiedUndefinedTo inquireTue 22 Apr 25
Supplier 23D-XAA78032Min. 95%5g1,836.00 €Tue 03 Jun 25
Supplier 23D-XAA78032Min. 95%500mg531.00 €Tue 03 Jun 25
American Custom ChemicalsCHM011903095.00%1g$648.81Not specified
American Custom ChemicalsCHM011903095.00%2.5g$852.21Not specified
American Custom ChemicalsCHM011903095.00%5g$1005.43Not specified

Sources:

Related Compounds and Structural Analogs

Structural Analogs

Several structurally related compounds share features with 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid:

  • 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid: Contains an additional cyano group and has the amino group at the para position of the benzoic acid moiety .

  • 4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid: Features additional ethoxy and cyano groups with molecular formula C20H18N2O5 and molecular weight 366.373.

  • 2-[[(2E)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-oxo-2-propen-1-yl]amino]benzoic acid: Contains additional propynyloxy and methoxy groups .

  • 2-[[2-[(2-carboxyphenyl)carbamoyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid: A more complex analog with molecular weight 476.43500 .

Relationship to Broader Chemical Classes

This compound belongs to several important chemical classes:

  • Anthranilic Acid Derivatives: These compounds feature adjacent carboxylic acid and amino groups on a benzene ring, providing distinct reactive properties .

  • Cinnamamides: The cinnamoyl moiety contributes to potential biological activities through its conjugated double bond system.

  • Secondary Carboxamides: The amide linkage in the compound is a common feature in many biologically active molecules.

  • Methoxyphenyl Compounds: The methoxy group can enhance lipophilicity and contribute to specific biological interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator